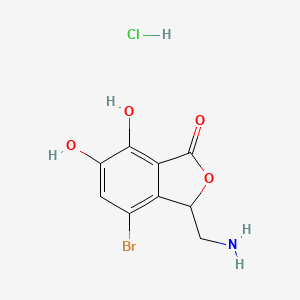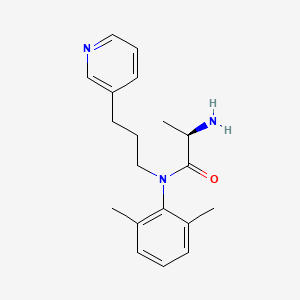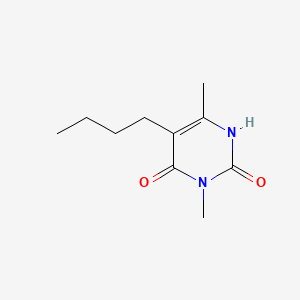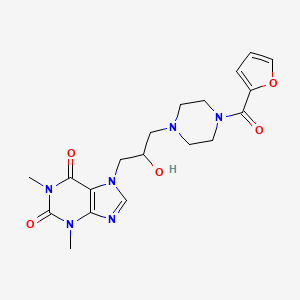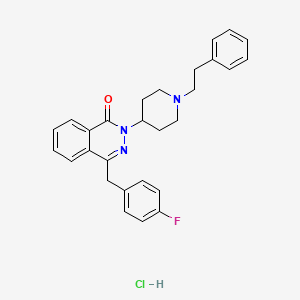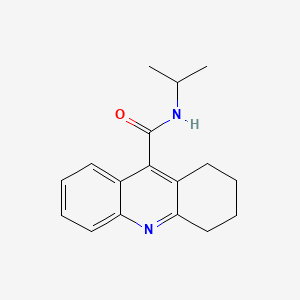
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is a chemical compound with the molecular formula C14H14N2O. It is part of the acridine family, known for their diverse applications in medicinal chemistry and material science. This compound is particularly noted for its potential use in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reduction of acridine-9-carboxylic acid followed by amide formation with isopropylamine. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase inhibitor.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and DNA. As a topoisomerase inhibitor, it interferes with the DNA replication process, which is crucial for its anticancer activity . The compound binds to the enzyme, preventing it from performing its function, leading to cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine-9-carboxamide: Another member of the acridine family with similar applications in medicinal chemistry.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.
Uniqueness
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is unique due to its specific structural modifications, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.
Eigenschaften
CAS-Nummer |
113106-31-3 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
N-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-11(2)18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
AIIWMAOPJJUOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


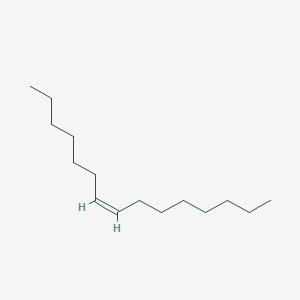

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
